molecular formula C12H11ClIN3O B213601 4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B213601
M. Wt: 375.59 g/mol
InChI Key: BMLXJOBOKQQKBY-UHFFFAOYSA-N
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Description

4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as CAY10505, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective inhibitor of the protein kinase CK1δ, which plays an important role in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling. In

Mechanism of Action

4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a selective inhibitor of CK1δ, which is a member of the casein kinase 1 family of serine/threonine protein kinases. CK1δ plays a crucial role in regulating various cellular processes by phosphorylating specific target proteins. 4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibits the activity of CK1δ by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its target proteins.
Biochemical and Physiological Effects:
4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have a range of biochemical and physiological effects in different cell types. For example, it has been shown to regulate the circadian rhythm in mouse fibroblasts by inhibiting the phosphorylation of PER2. Additionally, 4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells by regulating the phosphorylation of p53. Furthermore, 4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to inhibit the proliferation of cancer cells by regulating the Wnt signaling pathway.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for CK1δ, which allows for specific inhibition of this kinase without affecting other cellular processes. Additionally, 4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one of the limitations of using 4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is its potential off-target effects, which may affect the interpretation of results in some experiments.

Future Directions

There are several future directions for research on 4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. One potential area of investigation is its role in regulating the immune response, as CK1δ has been shown to play a role in T cell activation and differentiation. Additionally, 4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide may have potential applications in the treatment of cancer and other diseases, as it has been shown to induce apoptosis and inhibit proliferation in cancer cells. Furthermore, 4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide may have potential applications in the field of regenerative medicine, as CK1δ has been shown to play a role in stem cell differentiation. Overall, 4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a promising compound with a range of potential applications in scientific research.

Synthesis Methods

The synthesis of 4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves a multistep process, starting with the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with 1,5-dimethylpyrazole-3-carboxamide in the presence of triethylamine to obtain the desired product, 4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. The synthesis method has been described in detail in a research article by Walton et al. (2009).

Scientific Research Applications

4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been used in various scientific research studies to investigate the role of CK1δ in different cellular processes. For example, it has been shown to regulate the circadian rhythm by inhibiting the phosphorylation of PER2, a key protein involved in the circadian clock. Additionally, 4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been used to study the role of CK1δ in DNA damage response, where it has been shown to regulate the phosphorylation of p53, a tumor suppressor protein. Furthermore, 4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been used to investigate the role of CK1δ in the Wnt signaling pathway, which plays a crucial role in embryonic development and cancer progression.

properties

Product Name

4-chloro-N-(2-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Molecular Formula

C12H11ClIN3O

Molecular Weight

375.59 g/mol

IUPAC Name

4-chloro-N-(2-iodophenyl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11ClIN3O/c1-7-10(13)11(16-17(7)2)12(18)15-9-6-4-3-5-8(9)14/h3-6H,1-2H3,(H,15,18)

InChI Key

BMLXJOBOKQQKBY-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2I)Cl

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2I)Cl

Origin of Product

United States

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